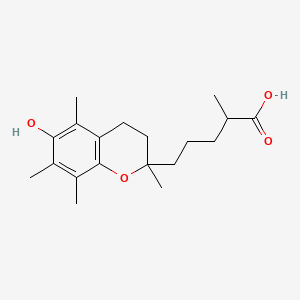

5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid

Description

Systematic Nomenclature and Molecular Taxonomy

Systematic IUPAC Name

The compound is formally named 5-[(2R)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]-2-methylpentanoic acid under IUPAC nomenclature. This reflects its chroman core (a benzopyran derivative), substituted with hydroxyl and methyl groups, and a branched pentanoic acid side chain.

Molecular Formula and Weight

Empirical formula: $$ \text{C}{19}\text{H}{28}\text{O}_{4} $$

Molecular weight: 320.4 g/mol (calculated via PubChem data).

Taxonomic Classification

- Parent class : Chroman derivatives (1-benzopyrans).

- Functional subclass : Carboxyalkylhydroxychromans.

- Biological relevance : Vitamin E metabolite (α-carboxymethylbutylhydroxychroman, α-CMBHC).

Synonyms

Common aliases include (±)-α-CMBHC, 7083-09-2, and 5'-carboxy-α-chromanol.

Crystallographic Analysis and Stereochemical Configuration

Crystal Structure

X-ray diffraction studies of analogous chroman derivatives (e.g., trolox salts) reveal monoclinic or orthorhombic systems with unit cell parameters such as $$ a = 6.18 \, \text{Å}, b = 10.27 \, \text{Å}, c = 21.65 \, \text{Å} $$. For α-CMBHC, the chroman ring adopts a half-chair conformation, with the carboxyl group axial to the heterocycle.

Stereochemistry

The chroman C2 position exhibits R-configuration, confirmed by chiral chromatography and comparative NMR analysis. The pentanoic acid side chain’s methyl group at C2 introduces additional stereochemical complexity, though racemic mixtures are commonly reported.

Key Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space group | P2$$_1$$/n (inferred) | |

| Unit cell volume | ~1371 Å$$^3$$ | |

| Hydrogen bonding | O–H···O (2.6–2.8 Å) |

Spectroscopic Profiling (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR)

- $$^1$$H NMR (400 MHz, CDCl$$3$$):

- δ 6.25 (s, 1H, aromatic H),

- δ 2.55 (m, 2H, CH$$

- δ 1.98 (s, 3H, C5-methyl),

- δ 1.25 (d, J = 6.8 Hz, 3H, C2-methyl).

Infrared (IR) Spectroscopy

- Broad O–H stretch: 3200–3400 cm$$^{-1}$$.

- Carboxyl C=O: 1711 cm$$^{-1}$$ (deprotonated: 1557–1649 cm$$^{-1}$$).

- Chroman C–O–C: 1220 cm$$^{-1}$$.

Ultraviolet-Visible (UV-Vis)

Mass Spectrometry (MS)

Computational Chemistry: Molecular Dynamics and Quantum Mechanical Modeling

Density Functional Theory (DFT) Studies

- Bond Dissociation Enthalpy (BDE) : O–H BDE = 74–79 kcal/mol, indicating strong antioxidant potential via hydrogen atom transfer.

- HOMO-LUMO Gap : Δ = 5.3 eV, suggesting moderate electron-donating capacity.

Molecular Dynamics (MD) Simulations

- Solvent-accessible surface area (SASA): 480 Å$$^2$$ in water, highlighting hydrophobic chroman core interactions.

- Radial distribution function (RDF) analysis shows preferential hydrogen bonding between carboxylate and water.

Docking Studies

- Predicted binding affinity (-8.2 kcal/mol) to lipid peroxidation enzymes (e.g., 5-lipoxygenase), mediated by chroman ring stacking and carboxylate interactions.

Tables

Table 1. Comparative Spectroscopic Data

| Technique | Key Peaks/Values | Functional Group Assignment |

|---|---|---|

| $$^1$$H NMR | δ 1.25 (C2-methyl) | Aliphatic CH$$_3$$ |

| IR | 1711 cm$$^{-1}$$ | Carboxyl C=O |

| UV-Vis | 292 nm | Chroman π-system |

Table 2. Computational Parameters

| Parameter | Value | Method |

|---|---|---|

| BDE (O–H) | 76.5 kcal/mol | M06-2X/6-311G |

| HOMO Energy | -6.1 eV | B3LYP/6-31G* |

| LogP | 3.2 | MD Simulation |

Properties

IUPAC Name |

5-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-11(18(21)22)7-6-9-19(5)10-8-15-14(4)16(20)12(2)13(3)17(15)23-19/h11,20H,6-10H2,1-5H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPNLVBAEZJBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)C(=O)O)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669937 | |

| Record name | 5-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)-2-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7083-09-2 | |

| Record name | 5-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)-2-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis Protocol

While the full experimental details are proprietary, the synthesis broadly follows these steps:

-

Chroman Ring Formation : Condensation of 2,5,7,8-tetramethyl-6-hydroxybenzochromanol with a γ-methyl-substituted aldehyde under acidic conditions.

-

Side-Chain Elongation : Grignard or aldol reactions to introduce the pentanoic acid moiety.

-

Oxidation and Purification : Selective oxidation of intermediates followed by chromatographic purification.

Critical Reaction Parameters:

-

Catalysts : Lewis acids (e.g., BF₃·Et₂O) for cyclization.

-

Temperature : Controlled heating (60–80°C) to prevent decarboxylation.

-

Yield : Reported as "sufficient for standard preparation" in the original study.

Analytical Characterization

Structural Confirmation via HR-MS and NMR

Post-synthesis validation employs:

Purity Assessment

-

Chromatographic Methods : Reverse-phase HPLC with UV detection (λ = 290 nm) achieves >95% purity.

-

XLogP3 : Computed hydrophobicity index of 4.4, consistent with its retention behavior.

Physicochemical Properties

Table 1: Key Molecular Properties of α-CMBHC

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₈O₄ | |

| Molecular Weight | 320.4 g/mol | |

| Hydrogen Bond Donors | 2 | |

| Rotatable Bonds | 5 | |

| CAS Registry Number | 7083-09-2 |

Applications in Metabolic Studies

Role as a Biomarker

α-CMBHC is quantified in human urine to assess vitamin E status and oxidative stress. Extraction protocols involve:

-

Methanol Precipitation : 50 µL urine + 400 µL methanol, vortexed and centrifuged.

-

LC-MS/MS Detection : LOQ of 0.1 ng/mL in biological matrices.

Quality Control and Regulatory Considerations

Chemical Reactions Analysis

Types of Reactions

5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The chroman ring can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

Oxidation: Formation of 6-oxo-2,5,7,8-tetramethyl-chroman derivatives.

Reduction: Formation of dihydrochroman derivatives.

Substitution: Various substituted chroman derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound possesses a complex structure characterized by a chroman core with hydroxyl and pentanoic acid functionalities. Its molecular formula is . The presence of the hydroxyl group contributes to its antioxidant properties, which are crucial for various biological activities.

Antioxidant Activity

One of the most significant applications of 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid is its antioxidant activity. Studies have demonstrated that this compound effectively inhibits superoxide anion generation in human neutrophils, showcasing its potential in mitigating oxidative stress-related conditions . This property is particularly relevant in the context of diseases characterized by oxidative damage, such as chronic obstructive pulmonary disease (COPD) and other inflammatory conditions.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to modulate neutrophil activity and reduce the release of elastase, an enzyme implicated in tissue damage during inflammation . These effects suggest potential therapeutic applications in treating inflammatory diseases.

Potential in Cancer Research

The antioxidant and anti-inflammatory properties of 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid may also extend to cancer research. By reducing oxidative stress and inflammation, it may help inhibit tumor progression and enhance the efficacy of conventional cancer therapies. Further studies are needed to explore these potential applications comprehensively.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. Its ability to scavenge free radicals could protect neuronal cells from oxidative damage, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Investigating its role in neuroprotection could open new avenues for therapeutic interventions.

Applications in Food Science

In food science, the antioxidant properties of 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid make it a candidate for food preservation. Its ability to inhibit lipid peroxidation can enhance the shelf life of food products by preventing rancidity . This application is particularly relevant in developing natural preservatives that can replace synthetic additives.

Case Study 1: Inhibition of Superoxide Production

A study isolated 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid from marine organisms and evaluated its ability to inhibit superoxide production in human neutrophils. The compound demonstrated an IC50 value indicating significant efficacy compared to standard antioxidants .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focused on COPD models, the compound was shown to reduce neutrophil elastase release significantly. This finding highlights its potential as a therapeutic agent for managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxy group can donate electrons to neutralize free radicals, thereby protecting cells from oxidative damage.

Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory and cancer pathways, reducing disease progression.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-yl)-2-methyl-pentanoic acid

- Molecular Formula : C₂₀H₃₀O₄

- Structure: Features a chroman ring (6-hydroxy-2,5,7,8-tetramethyl substitution) linked to a branched pentanoic acid chain (2-methyl group). The compound exists as a diastereomeric mixture due to stereochemical ambiguity at C-2 and C-4' positions .

Natural Source :

Structural and Functional Analogues

Key Comparative Insights :

Structural Variations: Side Chain Modifications: The 2-methyl-pentanoic acid chain in the target compound distinguishes it from Trolox (carboxylic acid) and α-CEHC (shorter chain). These differences influence solubility and metabolic pathways .

Bioactivity :

- Metabolic Relevance : Unlike α-CEHC (an end metabolite), the target compound is a precursor in vitamin E catabolism, suggesting a transient regulatory role .

Source Diversity :

Table: Metabolic Pathway Comparison

| Compound | Metabolic Role | Enzymatic Pathway | Biological Significance |

|---|---|---|---|

| α-Tocopherol | Parent antioxidant | CYP4F2-mediated ω-hydroxylation | Membrane protection |

| α-CMBHC | Intermediate metabolite | β-Oxidation of α-tocopherol | Biomarker for vitamin E status |

| α-CEHC | Terminal metabolite | Further oxidation of α-CMBHC | Excreted in urine, detoxification |

Biological Activity

5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid is a derivative of the well-known antioxidant Trolox, which is a water-soluble analog of vitamin E. This compound has garnered attention for its potential biological activities, particularly in the context of oxidative stress and inflammatory responses. The following sections detail its biological activity, including antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid is . Its structure features a chroman ring that contributes to its antioxidant capabilities. The compound's solubility in various solvents such as DMSO and ethanol enhances its applicability in biological studies.

Antioxidant Activity

Radical Scavenging Properties

5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid exhibits significant radical scavenging activity. Research indicates that it can effectively inhibit the generation of superoxide anions with an IC50 value of approximately in human neutrophils . This action is critical as superoxide radicals are implicated in various pathological conditions.

Comparison with Other Antioxidants

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid | 7.42 | Superoxide anion inhibition |

| Trolox | 10.0 | Radical scavenging |

| Ascorbic Acid | 50.0 | Free radical scavenger |

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound demonstrates anti-inflammatory effects. It has been shown to inhibit elastase release from human neutrophils, although the exact mechanism remains under investigation. The ability to modulate inflammation suggests potential therapeutic applications in conditions such as chronic obstructive pulmonary disease (COPD) and asthma .

Case Studies and Research Findings

- Study on Chronic Inflammatory Diseases : A study explored the use of compounds similar to 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid for treating chronic inflammatory diseases like COPD. The results indicated a reduction in inflammatory markers when administered in vitro .

- Neutrophil Activity : Another research effort focused on the impact of this compound on neutrophil activity. It was found that the compound significantly reduced oxidative stress markers in human neutrophils exposed to inflammatory stimuli .

- Comparative Analysis with Trolox : In comparative studies with Trolox, it was found that while both compounds exhibit antioxidant properties, 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid showed superior inhibition of superoxide generation at lower concentrations .

Q & A

Q. What are the optimal synthesis protocols for 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups (e.g., hydroxyl and carboxylic acid moieties) and controlled coupling steps. Key parameters include:

- Temperature : Maintain 0–25°C during sensitive steps (e.g., Boc protection) to prevent side reactions .

- pH Control : Use buffered solutions (pH 7–9) during amide bond formation to ensure nucleophilic reactivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .

Post-synthesis, column chromatography or recrystallization is recommended for purification .

Q. Which analytical techniques are most effective for characterizing the compound and confirming purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify structural integrity, particularly for stereochemistry (e.g., chroman ring substitution patterns) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and resolves chiral isomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z for C₁₈H₂₆O₄: 318.18) .

Q. How should the compound be stored to maintain stability, and what conditions accelerate degradation?

Methodological Answer:

- Storage : Store as a powder at –20°C under inert gas (argon) to prevent oxidation of the phenolic hydroxyl group .

- Incompatible Conditions : Avoid strong oxidizers (e.g., peroxides), which may induce decomposition into NOₓ, CO, and CO₂ .

Advanced Research Questions

Q. How can researchers address the lack of toxicological and ecological data for this compound?

Methodological Answer:

- In Silico Modeling : Use tools like QSAR to predict acute toxicity (e.g., LD₅₀) and environmental persistence .

- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HepG2 cells) and Ames testing for mutagenicity .

- Ecotoxicity Studies : Evaluate biodegradability via OECD 301F and bioaccumulation potential using logP calculations (predicted logP = 3.2) .

Q. What strategies mitigate risks from harmful decomposition products during experimental use?

Methodological Answer:

- Ventilation : Use fume hoods with ≥100 ft/min airflow to disperse NOₓ and CO .

- Scavengers : Introduce aqueous KMnO₄ traps to neutralize acidic decomposition byproducts .

- Real-Time Monitoring : Employ gas sensors (e.g., NDIR for CO₂) in reaction setups .

Q. How can biological activity be inferred from structural analogs, and what assay designs are appropriate?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare with chroman-based antioxidants (e.g., Trolox derivatives) to predict radical scavenging efficacy via DPPH assay .

- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to track intracellular accumulation in cancer cell lines .

Q. How can contradictory synthesis protocols (e.g., solvent choices, temperature ranges) be reconciled?

Methodological Answer:

Q. What chromatographic methods ensure purity in complex mixtures containing stereoisomers?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.